molecular formula C8H6Cl2O B105169 2',5'-Dichloroacetophenone CAS No. 2476-37-1

2',5'-Dichloroacetophenone

Cat. No. B105169
Key on ui cas rn: 2476-37-1
M. Wt: 189.04 g/mol
InChI Key: CYNFEPKQDJHIMV-UHFFFAOYSA-N
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Patent
US04847256

Procedure details

A mixture of 31.0 g of 2',5'-dichloroacetophenone and 25 ml of N,N-dimethylformamide dimethyl acetal was heated on a steam bath for 6 hours, then evaporated to dryness in vacuo. The residue was slurried with hexane, filtered, and gave 35.3 g of 2',5'-dichloro-3-dimethylaminoacrylophenone as orange crystals, mp 83°-85° C.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH:10]=[CH:14][N:15]([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)C(C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)C(C=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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